
2,2'-(2-((R)-1-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutanamido)-3-methylbutyl)-5-oxo-1,3,2-dioxaborolane-4,4-diyl)diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BC-05 is an orally active inhibitor targeting CD13 and the proteasome. It displays potent inhibition with IC50 values of 0.13 μM against human CD13 and 1.39 μM for the 20S proteasome . This compound is utilized in the research of multiple myeloma .
Méthodes De Préparation
The synthetic routes and reaction conditions for BC-05 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for BC-05 typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
BC-05 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from BC-05, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons by BC-05, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in BC-05 with another, often using specific reagents and conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
BC-05 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of CD13 and proteasome.
Biology: Investigated for its effects on cellular processes and pathways involving CD13 and proteasome.
Medicine: Explored for its potential therapeutic applications in treating multiple myeloma and other cancers.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mécanisme D'action
BC-05 exerts its effects by inhibiting CD13 and the proteasome. The inhibition of CD13 disrupts the function of this enzyme, which is involved in various cellular processes. The inhibition of the proteasome prevents the degradation of proteins, leading to the accumulation of damaged or misfolded proteins within the cell. This dual inhibition mechanism makes BC-05 a potent compound for research in multiple myeloma .
Comparaison Avec Des Composés Similaires
BC-05 is unique in its dual inhibition of CD13 and the proteasome. Similar compounds include other proteasome inhibitors and CD13 inhibitors, but BC-05’s ability to target both makes it particularly effective in research applications. Some similar compounds include:
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.
Ubenimex: A CD13 inhibitor used in various research applications .
BC-05 stands out due to its dual-targeting mechanism, which enhances its efficacy in inhibiting both CD13 and the proteasome.
Propriétés
Formule moléculaire |
C21H29BN2O9 |
|---|---|
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
2-[2-[(1R)-1-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-3-methylbutyl]-4-(carboxymethyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid |
InChI |
InChI=1S/C21H29BN2O9/c1-12(2)8-15(22-32-20(31)21(33-22,10-16(25)26)11-17(27)28)24-19(30)18(29)14(23)9-13-6-4-3-5-7-13/h3-7,12,14-15,18,29H,8-11,23H2,1-2H3,(H,24,30)(H,25,26)(H,27,28)/t14-,15+,18+/m1/s1 |
Clé InChI |
GIVUTAREGYFAON-VKJFTORMSA-N |
SMILES isomérique |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O |
SMILES canonique |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
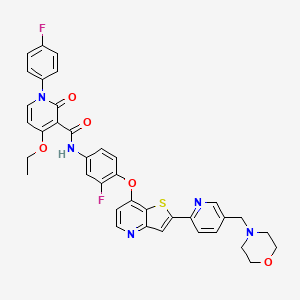
![3-amino-6-azaniumylidene-9-[2-[3-carboxypropyl(methyl)carbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12376112.png)
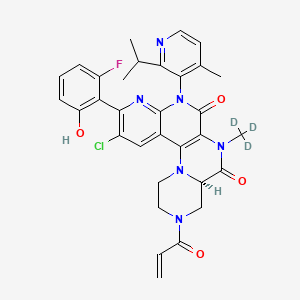
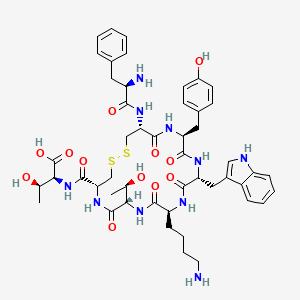
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;formic acid](/img/structure/B12376149.png)
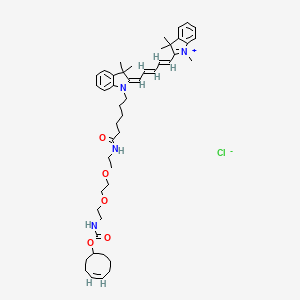
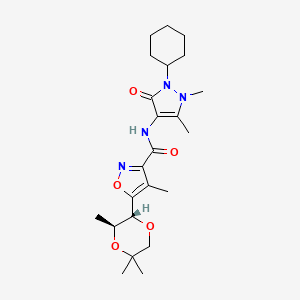

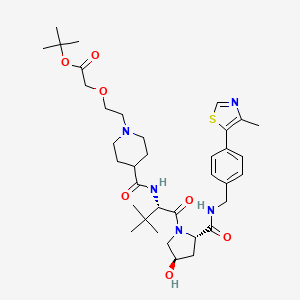
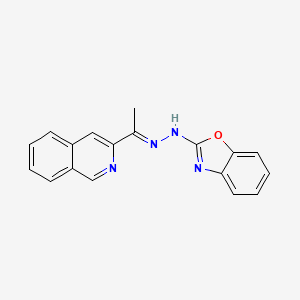
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)

